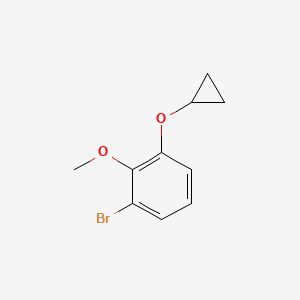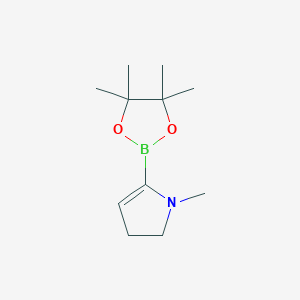
2-Hydroxy-6-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-6-(methylsulfanyl)benzamide is an organic compound with the molecular formula C8H9NO2S and a molecular weight of 183.23 g/mol This compound is characterized by the presence of a hydroxyl group at the second position and a methylsulfanyl group at the sixth position on the benzamide ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(methylsulfanyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its rapid, mild, and eco-friendly nature, providing high yields and a simple procedure.
Industrial Production Methods: While specific industrial production methods for 2-Hydroxy-6-(methylsulfanyl)benzamide are not extensively documented, the general approach involves the use of green chemistry principles to ensure sustainability and efficiency. The use of reusable catalysts and ultrasonic irradiation are key components of these methods.
化学反応の分析
Types of Reactions: 2-Hydroxy-6-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions typically involve the use of nucleophiles and appropriate catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
科学的研究の応用
2-Hydroxy-6-(methylsulfanyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 2-Hydroxy-6-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfanyl groups play crucial roles in its biological activity, influencing its binding affinity and reactivity with target molecules. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the compound’s therapeutic potential.
類似化合物との比較
2-Hydroxybenzamide: Lacks the methylsulfanyl group, resulting in different chemical and biological properties.
6-Methylsulfanylbenzamide: Lacks the hydroxyl group, affecting its reactivity and applications.
2-Hydroxy-4-(methylsulfanyl)benzamide: Similar structure but with the methylsulfanyl group at a different position, leading to variations in its properties.
Uniqueness: 2-Hydroxy-6-(methylsulfanyl)benzamide is unique due to the specific positioning of the hydroxyl and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H9NO2S |
|---|---|
分子量 |
183.23 g/mol |
IUPAC名 |
2-hydroxy-6-methylsulfanylbenzamide |
InChI |
InChI=1S/C8H9NO2S/c1-12-6-4-2-3-5(10)7(6)8(9)11/h2-4,10H,1H3,(H2,9,11) |
InChIキー |
ASOZEEZLPAPAMH-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC(=C1C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















